![molecular formula C14H16ClNO3 B6634157 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6634157.png)
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid, also known as CCMA, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. CCMA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic and anti-inflammatory properties. However, unlike traditional NSAIDs, CCMA has shown to have a unique mechanism of action and fewer side effects, making it a promising candidate for further research.
作用機序
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid selectively inhibits COX-2, which is the isoform of COX that is induced during inflammation. By inhibiting COX-2, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid inhibits the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of cartilage in arthritis. In addition, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that contribute to tissue damage in inflammatory conditions.
実験室実験の利点と制限
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has several advantages over traditional NSAIDs. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a lower risk of gastrointestinal side effects, such as ulcers and bleeding, compared to traditional NSAIDs. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid also has a lower risk of cardiovascular side effects, such as heart attack and stroke, compared to traditional NSAIDs. However, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has some limitations as well. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a shorter half-life compared to traditional NSAIDs, which may require more frequent dosing. In addition, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has not been extensively studied in humans, and its safety profile in humans is not well established.
将来の方向性
There are several future directions for research on 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid. One direction is to study the safety and efficacy of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid in humans. Clinical trials are needed to establish the safety profile of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid in humans and to determine its efficacy in treating inflammatory conditions. Another direction is to study the potential of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid as an anticancer agent. In vitro studies have shown that 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has antitumor activity, and further studies are needed to determine its potential as a cancer therapy. Finally, further studies are needed to understand the mechanism of action of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid and to identify potential targets for drug development.
合成法
The synthesis of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid involves a multistep process that starts with the reaction of 2-chloro-4-methylbenzoic acid with cyclopropylmethylamine to form the intermediate compound 2-(2-chloro-4-methylbenzoyl)-cyclopropylmethylamine. This intermediate is then reacted with chloroacetic acid to form 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid. The synthesis of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been optimized to yield high purity and high yield, making it suitable for large-scale production.
科学的研究の応用
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been studied extensively for its potential therapeutic applications. In vitro studies have shown that 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to have antitumor activity and has the potential to be used as an anticancer agent.
特性
IUPAC Name |
2-[(2-chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-2-5-11(12(15)6-9)14(19)16(8-13(17)18)7-10-3-4-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBOHNQRWBNERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CC2CC2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。